![molecular formula C22H25N7O2S2 B5522757 3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related purine derivatives involves intricate steps designed to introduce specific functional groups that impart desired biological activities. For instance, derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been synthesized and tested for cardiovascular activities, showcasing the complexity of synthesizing such molecules (Chłoń-Rzepa et al., 2004).

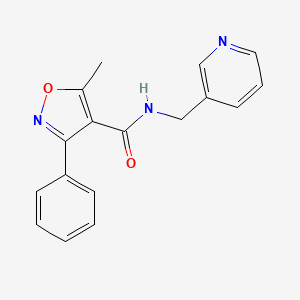

Molecular Structure Analysis

The molecular structure of purine derivatives is critical for their biological function. The planar structure of the purine system and its various substituents play a significant role in the compound's interaction with biological targets. Studies on similar molecules, such as 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione, provide insights into the typical geometries and conformational preferences of these compounds (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

The chemical behavior of purine derivatives under various conditions reveals their reactivity and potential for chemical modifications. For example, the cyclization of specific purine derivatives to form thiazolyl and thiadiazolyl derivatives indicates the versatility and reactivity of these molecules (Zborovskii et al., 2011). Such reactions are pivotal in developing new compounds with enhanced biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are essential for the practical use of any chemical compound. These characteristics influence the compound's stability, formulation, and delivery in a pharmaceutical context. Although specific data on the physical properties of the compound might not be readily available, research on analogous compounds offers valuable insights into these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are crucial for understanding the compound's potential applications and safety. Studies on similar purine derivatives provide a foundation for predicting the chemical behavior of new compounds, guiding their development and application in various fields.

References

- (Chłoń-Rzepa et al., 2004) Synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones.

- (Karczmarzyk et al., 1995) 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline.

- (Zborovskii et al., 2011) Halocyclization of 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on similar purine derivatives has focused on their synthesis and evaluation for various biological activities. For example, the synthesis of substituted pyridines and purines containing thiazolidinedione, designed from corresponding pyridines and purines, has been investigated for their potential hypoglycemic and hypolipidemic activity, highlighting the structural versatility and therapeutic potential of purine derivatives (Bok Young Kim et al., 2004). Similarly, derivatives synthesized for cardiovascular activity showed promising results in preclinical studies, indicating the significance of structural modifications on biological outcomes (G. Chłoń-Rzepa et al., 2004).

Antimicrobial and Antifungal Applications

Compounds with a purine backbone have also been explored for antimicrobial and antifungal activities. A notable example includes the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis, showcasing the potential of purine derivatives in addressing infectious diseases (Srihari Konduri et al., 2020).

Antihypertensive and Cardiovascular Activities

Research on thienopyrimidinedione derivatives as potential antihypertensive agents demonstrates the cardiovascular application of purine analogs, indicating a broad scope for the study and development of purine derivatives for cardiovascular health (Ronald K. Russell et al., 1988).

Synthesis Techniques and Chemical Properties

Advanced synthesis techniques and studies on the chemical properties of purine derivatives are crucial for their application in scientific research. For instance, the Dieckmann cyclization route to piperazine-2,5-diones showcases a synthetic approach to obtaining complex purine derivatives, highlighting the importance of innovative synthesis methods in medicinal chemistry research (Claude Larrivée Aboussafy et al., 2012).

Propriétés

IUPAC Name |

3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2S2/c1-15-14-33-22(23-15)32-13-12-29-17-18(26(2)21(31)25-19(17)30)24-20(29)28-10-8-27(9-11-28)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3,(H,25,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXNMXLWNGPUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)

![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)

![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5522762.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)

![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)